Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC10956472
Molecular Formula: C15H12F3NO3S
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate -](/images/structure/VC10956472.png)
Specification
Molecular Formula | C15H12F3NO3S |
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Molecular Weight | 343.3 g/mol |
IUPAC Name | ethyl 5-phenyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C15H12F3NO3S/c1-2-22-13(20)10-8-11(9-6-4-3-5-7-9)23-12(10)19-14(21)15(16,17)18/h3-8H,2H2,1H3,(H,19,21) |
Standard InChI Key | BMWCXZNJDGHYMO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the thiophene-carboxylate family, characterized by a five-membered aromatic thiophene ring substituted at positions 2, 3, and 5. Key substituents include:
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Position 2: A trifluoroacetylated amine (-NHCOCF₃), introducing strong electron-withdrawing effects.
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Position 3: An ethyl carboxylate (-COOEt), enhancing solubility in organic solvents.
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Position 5: A phenyl group (-C₆H₅), contributing to π-π stacking interactions .
The molecular formula is inferred as C₁₆H₁₃F₃N₂O₃S based on analogous structures , with a molecular weight of 370.35 g/mol.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₆H₁₃F₃N₂O₃S |
Molecular Weight | 370.35 g/mol |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (2x O, 1x N, 2x F) |
logP (Predicted) | 3.8 ± 0.5 |
Topological Polar Surface Area | 67.3 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis is documented, routes for analogous thiophene-carboxylates involve:
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Friedel-Crafts Acylation: Introducing the phenyl group to the thiophene ring under acidic conditions .
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Carboxylation: Ethyl ester formation via refluxing the carboxylic acid intermediate with ethanol and sulfuric acid .
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Trifluoroacetylation: Reacting the amine-substituted thiophene with trifluoroacetic anhydride (TFAA) in dichloromethane .
A plausible synthesis for the target compound:
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Step 1: Synthesize 5-phenylthiophene-3-carboxylic acid via Pd-catalyzed cross-coupling.
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Step 2: Esterify with ethanol to form ethyl 5-phenylthiophene-3-carboxylate.
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Step 3: Nitrate at position 2, reduce to amine, and acetylate with TFAA.
Table 2: Synthetic Yield Comparison for Analogous Compounds
Reaction Step | Yield (%) | Conditions |
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Esterification | 85–92 | H₂SO₄, ethanol, reflux |
Trifluoroacetylation | 78–84 | TFAA, DCM, 0°C → RT |
Physicochemical Properties
Solubility and Partitioning
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logP: Predicted 3.8 via group contribution methods, indicating moderate lipophilicity .
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Aqueous Solubility: Estimated <0.1 mg/mL due to the trifluoroacetyl group’s hydrophobicity .
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Organic Solubility: High solubility in DMSO, DMF, and dichloromethane (>50 mg/mL) .
Spectral Characteristics
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